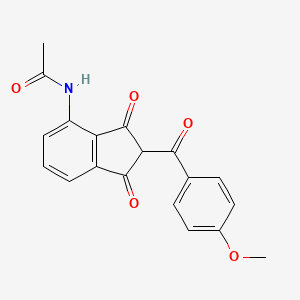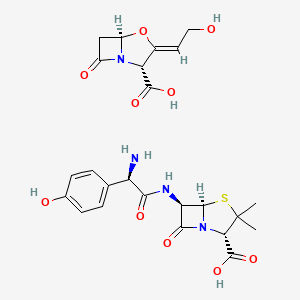
Propionato de zirconilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zirconyl propionate, also known as zirconium propionate, is a chemical compound that combines zirconium with propionic acid. It appears as a white, free-flowing powder with a slight odor of propionic acid. This compound is not soluble in water but dissolves well in organic solvents such as ethanol, ethyl acetate, and isopropanol . Zirconyl propionate is primarily used as an adhesion promoter in solvent-based inks and coatings .
Aplicaciones Científicas De Investigación
Zirconyl propionate has a wide range of applications in scientific research, including:
Mecanismo De Acción
Target of Action
Zirconyl propionate is primarily used as an adhesion promoter in solvent-based inks . It interacts with various substrates such as polyethylene, polypropylene, polyester, metals, and other packaging materials . It functions particularly well with cellulose acetate propionate (CAP) and nitrocellulose resins .
Mode of Action
Zirconyl propionate promotes adhesion by crosslinking with oxygenated organic polymers . It is a source of zirconium, soluble in organic solvents, which facilitates this crosslinking process
Result of Action
The primary result of zirconyl propionate’s action is improved adhesion. It enhances the ability of inks to adhere to difficult substrates, such as polyethylene, polypropylene, polyester, metals, and other packaging materials . It also improves the heat and scrub resistance of polyamide-based inks .
Action Environment
The action of zirconyl propionate can be influenced by various environmental factors. For instance, its solubility in different solvents affects its distribution and availability in various environments . Its thermal stability also plays a role, as it begins to decompose at elevated temperatures . Furthermore, the specific substrates and polymers present can impact the effectiveness of zirconyl propionate as an adhesion promoter .
Análisis Bioquímico
Biochemical Properties
It is known that it interacts with organic solvents, which suggests it may interact with other organic molecules in biochemical reactions
Cellular Effects
Given its solubility in organic solvents, it may influence cell function by interacting with lipid membranes or other hydrophobic structures within cells
Molecular Mechanism
It is known to promote adhesion in solvent-based inks , suggesting it may interact with molecules at the molecular level
Temporal Effects in Laboratory Settings
It is known that the compound starts to decompose at around 160°C, giving an intermediate species which itself decomposes at around 350°C, to give zirconium oxide at higher temperatures
Transport and Distribution
Given its solubility in organic solvents , it may be transported and distributed within cells and tissues via passive diffusion or other mechanisms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Zirconyl propionate can be synthesized through the reaction of zirconium salts with propionic acid. The typical reaction involves dissolving zirconium oxychloride in water, followed by the addition of propionic acid. The mixture is then heated to facilitate the reaction, resulting in the formation of zirconyl propionate. The product is then filtered, washed, and dried to obtain the final compound .
Industrial Production Methods: In industrial settings, zirconyl propionate is produced using a similar method but on a larger scale. The process involves the controlled addition of propionic acid to a zirconium salt solution under specific temperature and pH conditions. The reaction mixture is then subjected to filtration, washing, and drying to yield the final product .
Análisis De Reacciones Químicas
Types of Reactions: Zirconyl propionate undergoes various chemical reactions, including:
Decomposition: When heated, zirconyl propionate decomposes to form zirconium oxide at higher temperatures.
Crosslinking: It can act as a crosslinker for polyvinyl alcohol and other oxygenated organic polymers.
Common Reagents and Conditions:
Decomposition: Heating in both air and inert atmospheres.
Crosslinking: Organic solvents such as ethanol, ethyl acetate, and isopropanol.
Major Products Formed:
Decomposition: Zirconium oxide.
Crosslinking: Crosslinked polymers with enhanced properties.
Comparación Con Compuestos Similares
- Zirconium acetate
- Zirconium acetylacetonate
- Zirconium carbonate
Comparison: Zirconyl propionate is unique in its ability to dissolve in organic solvents and promote adhesion in solvent-based inks and coatings. Unlike zirconium acetate and zirconium carbonate, which are more commonly used in aqueous systems, zirconyl propionate is specifically suited for non-aqueous applications. Additionally, it offers a safer alternative to zirconium acetylacetonate, which is often used in similar applications but may pose higher health risks .
Propiedades
Número CAS |
84057-80-7 |
|---|---|
Fórmula molecular |
C6H12O5Zr |
Peso molecular |
255.38 g/mol |
Nombre IUPAC |
oxozirconium;propanoic acid |
InChI |
InChI=1S/2C3H6O2.O.Zr/c2*1-2-3(4)5;;/h2*2H2,1H3,(H,4,5);; |
Clave InChI |
ZSQMANYQPOGRIC-UHFFFAOYSA-N |
SMILES |
CCC(=O)[O-].CCC(=O)[O-].O=[Zr+2] |
SMILES canónico |
CCC(=O)O.CCC(=O)O.O=[Zr] |
| 84057-80-7 25710-96-7 |
|
Descripción física |
DryPowde |
Pictogramas |
Irritant |
Números CAS relacionados |
84057-80-7 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















